Cas no 23173-12-8 ((+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol)

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol structure
23173-12-8 structure
Product Name:(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
CAS-Nr.:23173-12-8
MF:C17H21NO3
MW:287.353544950485
CID:2001979
PubChem ID:9651
Update Time:2025-04-21

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • (+/-)-galanthamine
    • (+/-)galanthamine
    • (-)-galanthamine
    • (?)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2] benzazepine-6-ol
    • (?)-galanthamine
    • 1H-(-)-galanthamine
    • 4 a, 5, 9, 10, 11, 12-hexahydro-3- methoxy-11-methyl-6 H-benzofuro-(3 a, 3, 2-ef)-(2) benzazepine-6-ol
    • 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]-(2)-benzazepine-6-ol hydrochloride
    • 6-Methoxy-10-methyl-galantham-1-en-3beta-ol
    • Galanthamin
    • Hydrochlorid
    • galanthamine
    • hydrochloride
    • Galantamine
    • Galantamine hydrochloride
    • Galantamine,INN
    • galanthamine carbonate
    • galanthamine hydrochloride
    • rac-6-methoxy-10-methyl-galantham-1-en-3beta-ol
    • Reminyl.(R).
    • Reminyl?
    • [3H]-Galantamine
    • GALANTAMINE [VANDF]
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • Razadyne ER
    • AB00053614_10
    • SR-05000001783-4
    • Galantaminum
    • Spectrum5_001673
    • UNII-1T835Z585R
    • HY-76299R
    • NCGC00017256-17
    • Prestwick1_000588
    • AC-20240
    • BDBM10404
    • DB00674
    • Galantamina [INN-Spanish]
    • 1T835Z585R
    • BPBio1_000480
    • KBio2_004319
    • KBioSS_001751
    • Lycoremine
    • NCGC00024731-02
    • Galantamine (USAN/INN)
    • Galanthamine (Standard)
    • 357-70-0
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,6S,8aR)-rel-
    • AS-56354
    • BIDD:GT0517
    • CS-1217
    • Prestwick3_000588
    • (+/-)-Galantamine
    • AC-34328
    • KBio2_001751
    • MSK10278
    • Probes2_000395
    • BRD-K49481516-004-09-2
    • (4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol
    • HY-76299
    • AC-542/20973006
    • Reminyl (TN)
    • KBio3_002636
    • GALANTAMINE [HSDB]
    • NSC-100058
    • 1dx6
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • GALANTAMINE [USAN]
    • Galanthamine, (+/-)-
    • Galanthamine ( Jilkon, Lycoremine, Nivalin and oth
    • CHEMBL659
    • KBio2_006887
    • Spectrum_001271
    • Q412690
    • NCGC00017256-11
    • SCHEMBL2577
    • Galantamin
    • Prestwick2_000588
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraen-14-ol
    • NSC 100058
    • Spectrum4_000839
    • GLXC-03030
    • Galantamine [USAN:INN:BAN]
    • HSDB 7361
    • GALANTAMINE [MI]
    • SDCCGMLS-0066737.P001
    • SPBio_002655
    • BRN 0093736
    • N06DA04
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4A.ALPHA.,6.BETA.,8AR*)-
    • IDI1_000590
    • DTXSID2045606
    • BSPBio_000436
    • HMS2089H03
    • Bodamine
    • SBI-0051689.P002
    • 0D3Q044KCA
    • NCGC00017256-05
    • GALANTAMINE [INN]
    • BSPBio_003416
    • Pharmakon1600-01501202
    • DivK1c_000590
    • Galanthaminum
    • Jilkon
    • MFCD00867189
    • s3866
    • NS00003061
    • Lycoremin
    • NINDS_000590
    • Galantamina (INN-Spanish)
    • SMP1_000131
    • FH15703
    • KBioGR_001417
    • 4-27-00-02184 (Beilstein Handbook Reference)
    • CCG-212961
    • 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • GALANTAMINE [WHO-DD]
    • D04292
    • GTPL6693
    • BRD-K49481516-004-04-3
    • AKOS015965330
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol
    • UNII-0D3Q044KCA
    • EN300-708805
    • Probes1_000055
    • CHEBI:42944
    • Galanthamine, 12
    • HMS3885C10
    • 1008759-59-8
    • ASUTZQLVASHGKV-JDFRZJQESA-
    • 1qti
    • BRD-K49481516-001-01-5
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • Galantaminum [INN-Latin]
    • C08526
    • Galantaminum (INN-Latin)
    • Galantamina
    • KBio1_000590
    • InChI=1/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • SCHEMBL3293474
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-
    • (4aS,6R,8aS)-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-(1)benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • NSC-759861
    • Galantamine, (+/-)-
    • BRD-K49481516-004-03-5
    • BRD-K49481516-004-18-3
    • 23173-12-8
    • Prestwick0_000588
    • ASUTZQLVASHGKV-JDFRZJQESA-N
    • AB00053614-09
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,6R,8AS)
    • (-)-Galantamine
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6,8,10(17),15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aalpha,6beta,8ar*)-
    • A11538
    • Spectrum3_001738
    • NSC759861
    • SR-05000001783
    • GNT
    • Inchi: 1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • InChI-Schlüssel: ASUTZQLVASHGKV-JDFRZJQESA-N
    • Lächelt: O1C2C(=CC=C3CN(C)CC[C@]4(C=C[C@@H](C[C@H]14)O)C=23)OC

Berechnete Eigenschaften

  • Genaue Masse: 287.15214353Da
  • Monoisotopenmasse: 287.15214353Da
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 440
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topologische Polaroberfläche: 41.9Ų

Experimentelle Eigenschaften

  • LogP: 1.8
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司